molecular formula C8H9N3O B3218962 4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine CAS No. 1190314-21-6

4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine

Cat. No.: B3218962
CAS No.: 1190314-21-6
M. Wt: 163.18 g/mol
InChI Key: JZGZGMAJPOQZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine ( 1190314-21-6) is a high-purity chemical compound with a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol . This organic building block belongs to the class of pyrrolopyridines, which are bicyclic structures containing a pyrrole ring fused to a pyridine ring. These scaffolds are of significant interest in medicinal chemistry due to their resemblance to purine bases and their potential for diverse biological activity . This amine-functionalized pyrrolopyridine serves as a key synthetic intermediate in pharmaceutical research and development. The scaffold is a subject of investigation in drug discovery programs, particularly in the development of kinase inhibitors . Scientific literature demonstrates that the 1H-pyrrolo[3,2-c]pyridine core is a versatile template for creating potent and selective inhibitors of protein kinases such as MPS1 (TTK), a crucial regulator of the spindle assembly checkpoint, making it a promising target in oncology research for the potential treatment of cancers with chromosomal instability . Related pyrrolopyridine derivatives have also shown activity against other kinase targets, including cyclin-dependent kinases . As a specialized building block, this compound is intended for use in discovery chemistry, hit-to-lead optimization, and the synthesis of more complex bioactive molecules. It is supplied with guaranteed quality and consistency for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGZGMAJPOQZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent two-step strategy can be employed, where inexpensive starting materials are mixed and subjected to mild reaction conditions to yield the desired product . Another approach involves the preparation of key intermediates, such as 4-amino-2-bromopyridine, followed by iodination and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the methoxy or amine positions.

Scientific Research Applications

Anticancer Activity

The pyrrolo[3,2-c]pyridine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit potent antitumor activities against various cancer cell lines.

Case Study: MPS1 Inhibition

A notable study focused on the design and optimization of MPS1 inhibitors derived from the 1H-pyrrolo[3,2-c]pyridine scaffold. The compound demonstrated:

  • Potent Inhibition : IC50 values as low as 0.025 μM against MPS1.
  • Antiproliferative Effects : Effective in inhibiting cell proliferation in HCT116 human tumor xenograft models, supporting its potential as a therapeutic agent in cancer treatment .

Table 1: Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
10tHeLa0.12Inhibition of tubulin polymerization
10tSGC-79010.15Disruption of microtubule dynamics
10tMCF-70.21Induction of apoptosis

Antidiabetic Properties

Pyrrolo[3,2-c]pyridine derivatives have shown promise in managing diabetes through mechanisms that enhance insulin sensitivity and glucose uptake.

Research Findings

Studies indicate that certain derivatives can significantly reduce blood glucose levels without adversely affecting insulin concentrations. For instance:

  • Compounds were found to increase insulin sensitivity by over 30% in adipocytes .
  • These findings suggest potential applications in treating type 2 diabetes and related metabolic disorders.

Analgesic Activity

Some modifications of pyrrolo[3,2-c]pyridine derivatives have been evaluated for analgesic effects.

Research Overview

In animal models, certain derivatives exhibited analgesic activity superior to standard analgesics like acetylsalicylic acid (ASA). However, many tested compounds did not show significant analgesic effects, indicating the need for further structural optimization .

Other Therapeutic Applications

Beyond anticancer and antidiabetic activities, pyrrolo[3,2-c]pyridine compounds are being explored for their roles in:

  • Antimicrobial Activity : Potential effectiveness against various pathogens.
  • Neuroprotective Effects : Applications in treating neurodegenerative diseases due to their ability to modulate neuroinflammatory pathways.

Mechanism of Action

The mechanism of action of 4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinases (CDKs) and FGFRs . By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis. The pathways involved include the regulation of cell cycle progression and signal transduction.

Comparison with Similar Compounds

4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine ()

  • Structural Differences : The pyrrolo ring system differs in fusion positions ([2,3-b] vs. [3,2-c]), altering electronic distribution. The 2-pyrimidinamine substituent introduces additional hydrogen-bonding capacity.
  • Synthesis : Prepared via Suzuki-Miyaura coupling or Vilsmeier-Haack reactions, similar to methods for 4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine .
  • Applications : Used in kinase inhibitor research due to its planar structure and affinity for ATP-binding pockets .

4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine ()

  • Structural Differences : Chlorine and isopropyl groups at the 5- and 1-positions, respectively, increase steric bulk and lipophilicity compared to the methoxy-substituted compound.
  • Biological Activity : Demonstrates enhanced stability in metabolic assays but reduced solubility in aqueous media .

Pyrazolo-Pyridine Derivatives

4-(Benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine ()

  • Core Structure : Replaces the pyrrolo ring with a pyrazolo system, introducing a nitrogen atom at position 1.
  • Physicochemical Properties : The benzyloxy group increases logP (2.1 vs. 1.5 for the methoxy analogue), favoring blood-brain barrier penetration .

4,6-Diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine ()

  • Key Feature : Planar pyrazolo[3,4-b]pyridine core with diphenyl substituents.

Thieno-Pyridine Analogues

Thieno[3,2-c]pyridin-3-amine ()

  • Structural Variation : Replaces the pyrrole ring with a thiophene, introducing sulfur.

Substituent Effects on Activity and Solubility

Compound Substituents logP Aqueous Solubility (mg/mL) Key Applications
This compound 4-OCH₃, 3-NH₂ 1.5 2.3 Kinase inhibition, CNS drug leads
4-(Benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine 4-OBn, 3-NH₂ 2.1 0.9 Anticancer agents
Thieno[3,2-c]pyridin-3-amine Thiophene core, 3-NH₂ 1.8 1.2 Antimicrobial scaffolds

Biological Activity

4-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring fused to a pyridine ring, with a methoxy group at the 4-position and an amine group at the 3-position. This unique structure contributes to its reactivity and biological properties.

The compound primarily functions as an inhibitor of various kinases, particularly fibroblast growth factor receptors (FGFRs) and cyclin-dependent kinases (CDKs). These interactions are crucial in regulating cell proliferation, survival, and migration, making the compound a candidate for cancer therapy.

Inhibition of FGFRs

Research indicates that this compound exhibits significant inhibitory activity against FGFRs. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyridine demonstrate IC50 values in the nanomolar range against FGFR1–4, suggesting potent anti-cancer properties .

Biological Activity Summary

Activity Target IC50 Value Reference
FGFR InhibitionFGFR1–47–712 nM
Cancer Cell ProliferationBreast Cancer (4T1 cells)Induces apoptosis
Migration/Invasion Inhibition4T1 Breast Cancer Cells36.1% to 93.8% inhibition at varying concentrations

Case Studies

  • In Vitro Studies on Breast Cancer Cells
    • A study demonstrated that treatment with this compound significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. The mechanism involved mitochondrial pathways and increased reactive oxygen species (ROS) levels .
  • Comparative Analysis with Other Derivatives
    • In comparative studies with similar compounds, derivatives of pyrrolo[2,3-b]pyridine exhibited enhanced FGFR inhibitory activity when specific substituents were introduced. For example, modifying the methoxy group led to significant changes in potency against FGFRs .

Therapeutic Applications

The biological activity of this compound positions it as a promising candidate for developing new cancer therapies targeting FGFR signaling pathways. Its ability to inhibit cell migration and invasion further supports its potential as an anti-metastatic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves condensation reactions or functional group modifications on the pyrrolopyridine core. For example, alkylation of the pyrrolo-nitrogen using methyl iodide in dry acetonitrile under reflux (60–80°C) can introduce the methoxy group. Subsequent amination at the 3-position may employ nucleophilic substitution with ammonia or protected amine reagents. Key steps include:

  • Solvent selection : Dry acetonitrile or benzene minimizes side reactions .
  • Purification : Recrystallization from ethanol or acetonitrile improves purity .
  • Monitoring : TLC (dichloromethane mobile phase) and NMR tracking ensure reaction completion .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multi-modal characterization is essential:

  • 1H/13C NMR : Verify methoxy (-OCH₃) protons at δ ~3.8 ppm and aromatic protons in the pyrrolopyridine ring (δ 6.5–8.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., m/z 190.0875 for C₉H₁₁N₃O) .
  • FTIR : Detect N-H stretches (~3400 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use acetonitrile or ethanol for high-purity crystals .
  • Column Chromatography : Silica gel (hexane/ethyl acetate gradient) resolves polar byproducts .
  • HPLC-PDA : For analytical purity (>95%), employ a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR) against kinase targets like CDK2?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the 1H-pyrrole nitrogen (e.g., alkyl, aryl) to assess steric effects .
  • Functional Group Additions : Replace methoxy with ethoxy or halogen to study electronic impacts on binding .
  • Biological Assays : Use kinase inhibition assays (e.g., ATP-competitive ELISA) to quantify IC₅₀ values .
  • Computational Docking : Perform AutoDock Vina simulations to predict binding poses in CDK2’s active site .

Q. How should contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare buffer conditions (e.g., Mg²+ concentration) and enzyme sources (recombinant vs. cell lysate) .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers across studies .

Q. What computational methods are recommended to predict the binding affinity of this compound derivatives with therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Glide or MOE for pose prediction in targets like PRKCH .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • QSAR Modeling : Train models with RDKit descriptors and Random Forest regression to prioritize synthetic targets .

Q. How can thermal stability and degradation pathways of this compound be evaluated for long-term storage?

  • Methodological Answer :

  • TGA/DSC : Measure decomposition onset temperatures (typically >200°C for pyrrolopyridines) .
  • Forced Degradation Studies : Expose to heat (60°C), humidity (75% RH), and UV light; monitor via HPLC .
  • LC-MS : Identify degradation products (e.g., demethylation or ring-opening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.